molecular formula C11H9Cl2N3 B2560858 N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine CAS No. 866151-19-1

N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine

Cat. No.: B2560858
CAS No.: 866151-19-1
M. Wt: 254.11
InChI Key: JQHSNGTTWMTFET-UHFFFAOYSA-N
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Description

N-[(2,4-Dichlorophenyl)methyl]pyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted at the 2-position with an amine group linked to a 2,4-dichlorobenzyl moiety. The 2,4-dichlorophenyl group is a common structural motif in bioactive molecules, known to enhance lipophilicity and influence receptor binding interactions .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3/c12-9-2-1-8(10(13)5-9)6-16-11-7-14-3-4-15-11/h1-5,7H,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHSNGTTWMTFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 2,4-dichlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein kinases or other signaling molecules, thereby affecting cell proliferation, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Substituents on the phenyl ring significantly alter physicochemical properties and biological activity. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Heterocycle Key Differences Reference
N-[(2,4-Dichlorophenyl)methyl]pyrazin-2-amine C₁₁H₉Cl₂N₃ 262.12 2,4-dichloro Pyrazine High lipophilicity; potential halogen bonding
N-[(4-Methylphenyl)methyl]pyrazin-2-amine C₁₂H₁₃N₃ 199.25 4-methyl Pyrazine Reduced steric hindrance; lower logP
N-[(4-Fluorophenyl)methyl]pyrimidin-2-amine C₁₁H₁₀FN₃ 203.22 4-fluoro Pyrimidine Fluorine’s electronegativity impacts H-bonding

Key Observations :

  • Pyrimidine (in N-[(4-fluorophenyl)methyl]pyrimidin-2-amine) versus pyrazine alters electronic properties: pyrimidine’s nitrogen positions may enhance hydrogen-bonding capacity, affecting target selectivity .

Analogues with Modified Heterocycles or Amine Groups

Variations in the heterocyclic core or amine substituents influence binding affinity and metabolic stability:

Compound Name Molecular Formula Heterocycle Amine Substituent Biological Relevance Reference
6-Chloro-N-(2,2-difluoroethyl)pyrazin-2-amine C₆H₆ClF₂N₃ Pyrazine 2,2-difluoroethyl Enhanced metabolic stability
N-{[5-(2,4-Dichlorophenyl)-oxadiazol-2-yl]methyl}amine C₁₀H₈Cl₂N₄O 1,3,4-Oxadiazole Aliphatic/aromatic amines Anticancer activity (IC₅₀ = 2.46 µg/mL for liver cancer)
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine C₁₁H₈ClFN₄ Pyrazolo-pyridine 3-chloro-4-fluorophenyl Kinase inhibition (p38 MAP kinase)

Key Observations :

  • 1,3,4-Oxadiazole derivatives (e.g., from ) exhibit notable anticancer activity, suggesting that replacing pyrazine with oxadiazole may enhance cytotoxicity .
  • Difluoroethylamine substituents (as in ) introduce steric and electronic effects that could reduce metabolic degradation compared to benzyl-linked amines .

Biological Activity

N-[(2,4-dichlorophenyl)methyl]pyrazin-2-amine is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound features a pyrazine core substituted with a dichlorophenyl group. Its chemical formula is C11H10Cl2N3C_{11}H_{10}Cl_2N_3. The unique structure contributes to its diverse biological activities.

Target Interactions

Research indicates that pyrazine derivatives, including this compound, may interact with protein tyrosine phosphatases (PTPs). This interaction can lead to alterations in cellular functions and signaling pathways, which are crucial for various physiological processes.

Biochemical Pathways

The compound is suggested to affect the PTPs pathway, which plays a significant role in regulating cell growth and differentiation. The modulation of these pathways could potentially lead to therapeutic effects in various diseases, including cancer.

Biological Activities

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.
  • Antifungal Activity : It has also demonstrated antifungal effects, making it a candidate for further exploration in treating fungal infections.
  • Anticancer Properties : The compound is being studied for its potential anticancer effects, particularly its ability to induce apoptosis in cancer cells .

Case Studies

  • Anticancer Activity : In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, its effectiveness was evaluated against the T24 bladder cancer cell line, where it showed significant inhibitory activity with an IC50 value indicating potent activity .
    Cell LineIC50 (μM)Mode of Action
    T244.58 ± 0.24Induces apoptosis via caspase activation
  • Mechanistic Insights : The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and subsequent cell death pathways such as apoptosis and necroptosis .

Comparison with Similar Compounds

This compound can be compared with other pyrazine derivatives:

Compound NameStructure TypeBiological Activity
N-(3,4-dichlorophenyl)methylpyrazin-2-amineSimilar pyrazine derivativeAnticancer
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amineDifferent core structureAntimicrobial

The structural variations significantly impact their biological activities and therapeutic potentials.

Applications in Research and Industry

This compound is not only a subject of academic research but also has potential applications in:

  • Drug Discovery : As a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
  • Agrochemicals : Its antimicrobial properties may be harnessed for developing agricultural chemicals to protect crops from pathogens .

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